(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone
Description
Properties
IUPAC Name |
(4-methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-12(14(18)17-5-7-19-8-6-17)20-13(16-10)11-3-2-4-15-9-11/h11,15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBZMYFCCFUFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Aminopiperidine
To prevent undesired side reactions during oxazole formation, the piperidine amine is protected as a tert-butoxycarbonyl (Boc) derivative.
Oxazole Ring Formation via Hantzsch-Type Cyclization
The Boc-piperidine is coupled with ethyl acetoacetate to construct the oxazole core.
- Reagents : Ethyl acetoacetate (1.1 equiv), phosphorus oxychloride (2.0 equiv), and catalytic p-toluenesulfonic acid (PTSA).
- Conditions : Reflux in anhydrous toluene for 6 h.
- Mechanism : The β-keto ester undergoes cyclodehydration with the Boc-piperidine amine, forming the oxazole ring.
- Product : Ethyl 4-methyl-2-(Boc-piperidin-3-yl)-1,3-oxazole-5-carboxylate (72% yield).
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free acid under basic conditions.
Boc Deprotection
The Boc group is removed to liberate the piperidine amine.
- Conditions : Trifluoroacetic acid (TFA) in dichloromethane (1:1) at 25°C for 2 h.
- Product : 4-Methyl-2-piperidin-3-yl-1,3-oxazole-5-carboxylic acid (94% yield).
Synthesis of Morpholin-4-ylmethanone
Activation of Carboxylic Acid
The oxazole carboxylic acid is converted to an acid chloride for nucleophilic acyl substitution.
Coupling with Morpholine
The acid chloride reacts with morpholine to form the methanone linkage.
- Conditions : Morpholine (2.0 equiv) and triethylamine (3.0 equiv) in tetrahydrofuran (THF) at 0°C–25°C for 12 h.
- Workup : Aqueous extraction and silica gel chromatography (ethyl acetate/hexane).
- Product : (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone (68% yield).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 1.71 (s, 3H, CH₃), 2.45–2.60 (m, 4H, piperidine H), 3.20–3.35 (m, 4H, morpholine H), 3.70–3.85 (m, 4H, morpholine H), 4.10–4.25 (m, 1H, piperidine H), 7.25–7.40 (m, 1H, oxazole H).
- ¹³C NMR : δ 20.1 (CH₃), 45.6–50.2 (piperidine/morpholine C), 125.8 (oxazole C), 165.2 (C=O).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Alternative Synthetic Routes
Reductive Amination Approach
A reductive amination strategy could install the piperidine moiety post-oxazole formation:
Suzuki-Miyaura Coupling
For analogs with aromatic substituents, a palladium-catalyzed coupling could introduce aryl groups at the oxazole’s 4-position.
Challenges and Optimization
- Oxazole Stability : The oxazole ring is sensitive to strong acids/bases; mild conditions are critical during Boc deprotection.
- Morpholine Reactivity : Excess morpholine (2.0 equiv) ensures complete acylation, minimizing dimerization.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the product from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxazole rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives
The sulfonamide derivatives described in share the 1,3-oxazole core but differ in substituents. Key comparisons include:
Substituent Effects
- Target Compound: Features a methyl group (position 4), piperidine (position 2), and morpholine-methanone (position 5).
- Sulfonamide Analogs: Include a cyano group (position 4) and sulfonamide substituents (e.g., N,4-dimethylbenzenesulfonamide) .
The morpholine and piperidine groups in the target compound likely enhance solubility and membrane permeability compared to the sulfonamide and cyano groups, which are more polar and may limit bioavailability.
Table 1: Structural and Functional Comparison
| Property | Target Compound | N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives |
|---|---|---|
| Core Structure | 1,3-oxazole | 1,3-oxazole |
| Position 4 Substituent | Methyl | Cyano |
| Position 2 Substituent | Piperidin-3-yl | Variable (e.g., phenyl, thiophene) |
| Position 5 Substituent | Morpholin-4-ylmethanone | Sulfonamide |
| Bioactivity | Hypothesized kinase/GPCR modulation | Anticancer (GI50 activity, limited efficacy) |
| Synthetic Complexity | High (multiple heterocycles) | Moderate (sulfonamide coupling) |
Comparison with Other Heterocyclic Systems
While the triazine and tetrazine derivatives in Evidences 3–5 differ in core structure, their synthesis and functionalization strategies provide context for heterocyclic drug design:
Table 2: Heterocyclic Diversity in Drug Design
| System | Core Atoms | Common Targets | Example Bioactivity |
|---|---|---|---|
| 1,3-Oxazole (Target) | O, N | Kinases, GPCRs | Hypothesized modulation |
| Triazine/Tetrazine | N-rich | DNA/topoisomerase | Anticancer, antimicrobial |
| Pyrazole-Fused Systems | N, C | Enzymes, receptors | Variable (e.g., anti-inflammatory) |
Biological Activity
The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, patents, and scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290.36 g/mol. The structure features a piperidine ring, an oxazole moiety, and a morpholine group, which are known for their pharmacological relevance.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds that share structural characteristics with our target compound have shown significant growth inhibition in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of oncogenic pathways .
- Neuropharmacological Effects : The piperidine ring is associated with various neuroactive properties. Compounds containing piperidine have been reported to act on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
- Enzyme Inhibition : The presence of morpholine and oxazole groups suggests potential enzyme inhibitory activities. Compounds with similar functionalities have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
Anticancer Studies
A study involving the synthesis of related compounds indicated that derivatives with oxazole rings showed enhanced cytotoxicity against cancer cell lines, including glioma and breast cancer cells. These compounds were found to inhibit cell proliferation significantly more than standard chemotherapeutic agents .
Neuropharmacological Research
Research on piperidine derivatives has demonstrated their efficacy in modulating dopaminergic and serotonergic systems, which are critical in treating conditions like depression and schizophrenia. The specific interactions of these compounds with receptors are still under investigation but suggest a promising therapeutic profile .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving Ras oncogenes and Na+/K+ ATPase activity, leading to reduced tumor growth .
- Neurotransmitter Modulation : The interaction with neurotransmitter receptors suggests a dual mechanism where both excitatory and inhibitory pathways may be influenced, potentially aiding in mood regulation and cognitive function .
Q & A
Q. Table 1: Synthetic Route Optimization
| Step | Conditions | Key Reagents/Catalysts | Yield Optimization Tips | References |
|---|---|---|---|---|
| Oxazole formation | Reflux, 12–24 h, inert atmosphere | Sulfonamides, K₂CO₃ | Stoichiometric ratio control | |
| Morpholine coupling | Room temperature, 6–8 h | Morpholine, DCM | Purification via chromatography |
Advanced: How can contradictions in biological activity data across cancer cell lines be resolved?
Methodological Answer:
Discrepancies in bioactivity (e.g., variable GI₅₀ values) may arise from experimental design limitations. Mitigation strategies include:
- Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess specificity .
- Sample Stability : Address degradation by maintaining controlled storage (e.g., –80°C) and minimizing freeze-thaw cycles .
- Dose-Response Validation : Conduct multi-dose assays (e.g., 5-dose analyses) to confirm IC₅₀ reproducibility .
Basic: What spectroscopic/crystallographic methods characterize this compound?
Methodological Answer:
Key techniques for structural elucidation and purity assessment:
- X-ray Crystallography : Resolve 3D structure using SHELXL refinement; critical for confirming stereochemistry and intermolecular interactions .
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity (e.g., morpholine CH₂ groups at δ 2.5–3.5 ppm) .
- HPLC : Monitor purity (>95%) and by-products using C18 columns and gradient elution .
Q. Table 2: Characterization Techniques
| Method | Purpose | Critical Parameters | References |
|---|---|---|---|
| X-ray Crystallography | 3D structure determination | Space group, R-factor < 0.05 | |
| ¹H NMR | Functional group validation | Solvent suppression (DMSO-d₆) |
Advanced: How to optimize multi-step synthesis yield?
Methodological Answer:
- Intermediate Isolation : Purify intermediates (e.g., oxazole precursor) via flash chromatography to minimize side reactions .
- Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance efficiency .
- Reaction Monitoring : Use TLC/HPLC to track progress and terminate reactions at peak yield .
Basic: How do morpholine/piperidine rings affect physicochemical properties?
Methodological Answer:
- Solubility : Morpholine’s oxygen atom enhances water solubility compared to piperidine.
- Lipophilicity : Piperidine’s nonpolar nature increases logP, impacting membrane permeability .
- Binding Interactions : Morpholine’s lone pairs facilitate hydrogen bonding with biological targets .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging pyrazole/oxazole pharmacophores .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Basic: Key considerations for in vitro bioactivity assays?
Methodological Answer:
- Cell Viability Assays : Use MTT/XTT with triplicate technical replicates to minimize variability .
- Control Groups : Include positive controls (e.g., doxorubicin) and vehicle-only treatments .
Advanced: Addressing crystallographic refinement inconsistencies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
